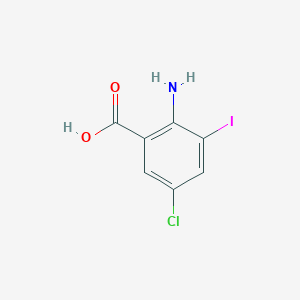

2-Amino-5-chloro-3-iodobenzoic acid

描述

Contextualization of 2-Amino-5-chloro-3-iodobenzoic acid within Aromatic Carboxylic Acid Chemistry

This compound is a polysubstituted aromatic carboxylic acid. nih.gov Its structure is built upon the scaffold of 2-aminobenzoic acid, also known as anthranilic acid. wikipedia.org The parent compound and its derivatives are important intermediates in the synthesis of a wide range of chemical products. The specific substitution pattern of this compound, with an amino group at position 2, a chloro group at position 5, and an iodo group at position 3, creates a unique electronic and steric environment on the benzene (B151609) ring. This particular arrangement of functional groups dictates its chemical behavior and reactivity in various chemical transformations.

The Role of Multiple Halogenation in Tuning Reactivity of Aromatic Systems

The presence of multiple, different halogen atoms on the aromatic ring of this compound significantly influences its reactivity. nih.gov Halogens are deactivating groups in electrophilic aromatic substitution reactions, yet they are ortho-, para-directing. youtube.com However, in a polysubstituted ring, the directing effects of all substituents must be considered. The amino group is a powerful activating and ortho-, para-directing group. The interplay between the activating amino group and the deactivating, yet directing, halogen atoms creates a complex reactivity profile. numberanalytics.com

Furthermore, the nature of the halogen itself is crucial. Iodine, being the largest and most polarizable of the halogens present, can influence the molecule's reactivity in unique ways, including its potential to participate in halogen bonding and its utility as a heavy atom in crystallographic studies. The different electronegativities and sizes of chlorine and iodine also contribute to the distinct reactivity at different positions on the aromatic ring, allowing for selective chemical modifications. nih.govrsc.org

Research Trajectories and Academic Value of this compound

The academic and research value of this compound stems from its potential as a versatile building block in organic synthesis. The distinct functional groups—a carboxylic acid, an amino group, and two different halogens—offer multiple reaction sites for further chemical elaboration. google.com This allows for the construction of more complex molecules with potential applications in medicinal chemistry and materials science.

Research involving this compound often focuses on its synthesis and its use as an intermediate in the preparation of novel heterocyclic compounds and other functionalized aromatic derivatives. For instance, the amino and carboxylic acid groups can be utilized in cyclization reactions to form various heterocyclic systems. The halogen atoms can be modified through reactions such as Suzuki-Miyaura coupling, providing a pathway to introduce new carbon-carbon bonds. The study of such reactions contributes to the broader understanding of organic synthesis and the development of new synthetic methodologies.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅ClINO₂ |

| Molecular Weight | 297.48 g/mol |

| IUPAC Name | This compound |

| CAS Number | 64724-23-8 chemicalbook.com |

| Appearance | Solid |

| Melting Point | Not available |

| InChI | InChI=1S/C7H5ClINO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) uni.lu |

| InChIKey | VJRDUSOUTARJDM-UHFFFAOYSA-N uni.lu |

| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)N)I)Cl uni.lu |

Synthesis of Related Halogenated Benzoic Acids

The synthesis of halogenated benzoic acids often involves multi-step procedures starting from readily available materials. For example, 2-chloro-5-iodobenzoic acid can be synthesized from methyl anthranilate through a sequence of iodination, a Sandmeyer reaction, and hydrolysis. google.comgoogle.com Another approach involves the nitration of o-chlorobenzoic acid, followed by reduction and diazotization-iodination. patsnap.com The synthesis of 2-amino-5-chloro-3-methylbenzoic acid has been achieved using cyanuric chloride as a chlorinating agent on 2-amino-3-methylbenzoic acid. patsnap.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-5-chloro-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRDUSOUTARJDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64724-23-8 | |

| Record name | 2-Amino-5-chloro-3-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 5 Chloro 3 Iodobenzoic Acid and Analogous Substituted Benzoic Acids

Strategic Approaches to Regioselective Halogenation of Aminobenzoic Acid Precursors

The regioselectivity of halogenation on an aminobenzoic acid backbone is governed by the directing effects of the existing substituents. The amino group is a powerful ortho-, para-director, while the carboxylic acid group is a meta-director. This interplay necessitates careful planning to achieve the desired substitution pattern.

Iodination Strategies in Aromatic Systems

Direct iodination of aromatic compounds can be challenging due to the low reactivity of iodine. libretexts.org To overcome this, various activating agents and methods are employed. For electron-rich systems like anilines and phenols, electrophilic iodination is a viable strategy. nih.gov Reagents such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent are often used to generate a more potent electrophilic iodine species. libretexts.orgnih.gov For instance, the iodination of aromatic amines can proceed effectively with a mixture of hydroiodic acid and potassium permanganate. researchgate.net Another approach involves the use of silver salts, like silver sulfate (B86663) (Ag₂SO₄), in conjunction with iodine to activate the iodine by forming an insoluble silver iodide and generating an electrophilic iodine species. nih.govresearchgate.net

In the synthesis of compounds like 2-amino-5-chloro-3-iodobenzoic acid, the starting material is often a pre-substituted aminobenzoic acid. For example, starting with 2-aminobenzoic acid (anthranilic acid), the amino group would direct iodination to the 5-position. To achieve iodination at the 3-position, as required for the target molecule, a multi-step strategy is necessary. One common technique is to first protect the activating amino group, for example, through acetylation. This modification can alter the directing effects and allow for iodination at a different position.

A patent describes a method starting with methyl 2-aminobenzoate, which is first subjected to iodination. google.com Another approach starts with 2-chlorobenzoic acid, which undergoes nitration, reduction of the nitro group to an amine, and then diazotization followed by iodination. patsnap.com

| Iodination Reagent/System | Substrate Type | Key Features |

| I₂/Oxidizing Agent (e.g., HIO₃, KMnO₄) | Activated & Deactivated Arenes | Generates electrophilic iodine species (I+). researchgate.netnih.gov |

| Iodine Monochloride (ICl) | Activated Arenes | A more reactive electrophilic iodine source. |

| I₂/Silver Salt (e.g., Ag₂SO₄) | Phenols, Anilines, Anisoles | Activates I₂ by forming AgI. nih.govresearchgate.net |

Chlorination Methods and Ortho/Meta/Para Directing Effects

The introduction of a chlorine atom onto the benzoic acid ring is heavily influenced by the directing effects of the substituents already present. The amino group (-NH₂) is a strongly activating ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating meta-director. Halogens, like chlorine, are generally deactivating yet ortho-, para-directing. youtube.comquora.com

When starting with an aminobenzoic acid, direct chlorination will preferentially occur at the positions ortho and para to the amino group. For instance, in 2-aminobenzoic acid, the primary positions for electrophilic attack are C5 (para) and C3 (ortho). To synthesize this compound, the chlorine is desired at the 5-position. Starting with 2-aminobenzoic acid, direct chlorination using a reagent like sulfuryl chloride (SO₂Cl₂) can yield 2-amino-5-chlorobenzoic acid. prepchem.com

Recent advances have also explored palladium-catalyzed meta-C–H chlorination of anilines and benzoic acid derivatives, offering alternative regioselectivity that circumvents the traditional directing group effects. researchgate.netrsc.orgnih.gov

| Substituent | Activating/Deactivating | Directing Effect |

| -NH₂ (Amino) | Activating | Ortho, Para |

| -COOH (Carboxyl) | Deactivating | Meta |

| -Cl, -Br, -I (Halogen) | Deactivating | Ortho, Para youtube.comquora.com |

Classical and Modern Coupling Reactions for Incorporating Halogen and Amino Functionalities

Sandmeyer Reactions in Amino-to-Halo Transformations

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to replace an amino group with a halogen via a diazonium salt intermediate. wikipedia.orgbyjus.com This reaction is particularly useful for introducing halides into specific positions that are not easily accessible through direct halogenation. The process begins with the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then treated with a copper(I) halide (e.g., CuCl, CuBr) to yield the corresponding aryl halide. wikipedia.orgbyjus.com

In the context of synthesizing this compound, a Sandmeyer reaction could be employed to introduce the chloro group. For example, starting from a 2,5-diaminobenzoic acid derivative, one amino group could be selectively diazotized and replaced with chlorine. A patent describes the synthesis of 2-chloro-5-iodobenzoic acid from methyl 2-aminobenzoate, which involves a Sandmeyer reaction as a key step. google.com The yield for such chlorination steps can be high, often around 90%, provided that the pH is kept low to prevent decomposition of the diazonium salt and anhydrous conditions are maintained to minimize hydrolysis side reactions.

Subsequent Functional Group Interconversions (e.g., Ester Hydrolysis)

Functional group interconversions are often necessary final steps in a synthetic sequence to arrive at the target molecule. ub.eduimperial.ac.ukfiveable.meoup.com A common example in the synthesis of substituted benzoic acids is the hydrolysis of an ester protecting group. Esters are frequently used to protect the carboxylic acid functionality during reactions that are incompatible with a free acid.

The hydrolysis, or saponification, of the ester is typically achieved by heating with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate and yield the carboxylic acid. For instance, a patent reports a near-quantitative yield (98%) for the saponification of a methyl ester to the corresponding carboxylic acid by reacting it with 2 M sodium hydroxide at 80°C for four hours. In an industrial setting, potassium hydroxide in an ethanol-water mixture is sometimes preferred to improve reaction rates.

Optimization of Reaction Parameters and Scale-Up Considerations in Laboratory Synthesis

Optimizing reaction parameters is crucial for maximizing yield and purity while ensuring safety and efficiency, particularly when considering the scale-up of a synthesis from the laboratory to a larger scale.

For halogenation reactions, key parameters to optimize include the choice of halogenating agent and solvent, reaction temperature, and reaction time. For example, in the iodination of 2-chlorobenzoic acid, a large-scale preparation involved stirring the reactants at room temperature to form a slurry, followed by a controlled temperature increase to 80-85°C for several hours. chemicalbook.com Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time. patsnap.com

In Sandmeyer reactions, temperature control is critical during the diazotization step, which is typically carried out at 0–5 °C to prevent the unstable diazonium salt from decomposing. google.com The rate of addition of reagents must also be carefully controlled.

For ester hydrolysis, the concentration of the base, reaction temperature, and time are important variables. Incomplete hydrolysis can lead to purification challenges, while harsh conditions might cause degradation of the product.

When scaling up, factors such as heat transfer, mixing efficiency, and the safe handling of potentially hazardous reagents and intermediates become more pronounced. The choice of solvents may also need to be revisited based on cost, safety, and environmental considerations. For instance, a process for synthesizing 2-chloro-5-iodobenzoic acid was optimized for industrial production by taking into account simple processing, ease of operation, and production safety, achieving a total yield of 64-70%. google.com

Catalytic Systems and Reagent Selection for Enhanced Yields

The successful synthesis of substituted benzoic acids hinges on the strategic selection of catalytic systems and reagents that promote high conversion rates and yields. In the context of creating molecules like this compound, different catalysts are employed at various stages of the synthesis, from the initial functionalization to the final structural arrangement.

For the introduction of substituents onto the benzene (B151609) ring, transition-metal catalysis is a common strategy. For instance, the liquid-phase oxidation of substituted alkylbenzenes to form substituted benzoic acids can be achieved using a composite catalyst system containing cobalt, manganese, or nickel salts, along with bromides. google.com This method operates at temperatures between 110°C and 160°C and can result in conversion rates of 100% and high yields. google.com

Iridium-based catalysts have been shown to be exceptionally effective for the selective ortho-iodination of benzoic acids. acs.org A simple Iridium(III) complex, in the absence of any additives, can catalyze the C-H activation and iodination of various benzoic acids with high efficiency and excellent yields. acs.org This method is notable for its mild reaction conditions and tolerance to air and moisture. acs.org The iodinating agent often used in conjunction with such catalysts is N-Iodosuccinimide (NIS). acs.org

The Sandmeyer reaction is a critical step for introducing a chloro group, particularly when converting an amino group into a chloro substituent via a diazonium salt intermediate. This reaction typically utilizes copper(I) chloride (CuCl) as the catalyst. google.com The process involves diazotization of an amino group with sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl), followed by the copper-catalyzed substitution. google.com Yields for this step are reported to be high, often around 90%.

The reduction of a nitro group to an amino group is another key transformation. A common method for this is catalytic hydrogenation using catalysts such as Raney Nickel under a hydrogen atmosphere. chemicalbook.com This process is known for its high efficiency, with yields often exceeding 95%. chemicalbook.com

The table below summarizes various catalytic systems and reagents used in the synthesis of substituted benzoic acids, highlighting their effectiveness in terms of yield.

| Reaction Type | Starting Material | Catalyst / Reagent | Product | Yield |

| Iodination | Methyl 2-aminobenzoate | Iodine Monochloride (ICl) | Methyl 2-amino-5-iodobenzoate | - |

| Sandmeyer (Chlorination) | Diazotized 2-amino-5-iodobenzoate | Cuprous Chloride (CuCl) | 2-chloro-5-iodobenzoate | High |

| Hydrolysis | 2-chloro-5-iodo ethyl benzoate (B1203000) | Sodium Hydroxide (NaOH) | 2-chloro-5-iodobenzoic acid | High |

| Nitration | o-chlorobenzoic acid | Nitric Acid / Sulfuric Acid | 2-chloro-5-nitrobenzoic acid | 95.8% patsnap.com |

| Reduction | 2-chloro-5-nitrobenzoic acid | Iron powder / Ammonium chloride | 2-chloro-5-aminobenzoic acid | 95.1% patsnap.com |

| Reduction | 5-chloro-2-nitrobenzoic acid | Raney Nickel / Hydrogen | 2-Amino-5-chlorobenzoic acid | 96% chemicalbook.com |

| ortho-Iodination | Benzoic Acids | Iridium(III) complex / NIS | o-iodinated carboxylic acids | Excellent acs.org |

| Oxidation | Substituted alkylbenzenes | Cobalt/Manganese/Nickel salts & Bromides | Substituted benzoic acids | High google.com |

Process Efficiency and Selectivity Control

Process efficiency and selectivity are critical factors in the synthesis of complex molecules like this compound. Achieving the desired isomer requires careful control over the regioselectivity of each synthetic step, which is governed by the directing effects of the substituents already present on the aromatic ring and the reaction conditions. masterorganicchemistry.com

The synthesis of a polysubstituted benzene ring is a classic example of the need for regiochemical control. The order of reactions is crucial. For instance, in a common route to a related compound, 2-chloro-5-iodobenzoic acid, the synthesis starts with methyl 2-aminobenzoate. google.com The amino group is an activating, ortho-, para- directing group. Therefore, electrophilic iodination will preferentially occur at the para position (C5) relative to the amino group.

Following iodination, the amino group is converted to a chloro group via the Sandmeyer reaction. google.com This two-step process involves diazotization followed by treatment with cuprous chloride. google.com Controlling the temperature during diazotization (typically 0–5°C) is essential to prevent the decomposition of the unstable diazonium salt. google.com

An alternative strategy starts with o-chlorobenzoic acid. patsnap.com Here, the carboxyl group is a deactivating, meta- directing group, while the chloro group is a deactivating, ortho-, para- directing group. Nitration of o-chlorobenzoic acid yields 2-chloro-5-nitrobenzoic acid, where the nitro group is directed to the position para to the chlorine and meta to the carboxylic acid. patsnap.com The subsequent reduction of the nitro group to an amino group, followed by a diazotization-iodination reaction, would then be required to introduce the iodine. patsnap.com

Control over reaction conditions such as temperature, solvent, and catalyst loading is fundamental to maximizing process efficiency and selectivity. For example, in iridium-catalyzed C-H iodination, using a specific solvent like 1,1,1,3,3,3-hexafluoroisopropanol can be key to achieving high selectivity for the ortho position. acs.org In the Sandmeyer reaction, maintaining a low pH (less than 1) and using anhydrous copper(I) chloride helps to suppress side reactions. Similarly, the hydrolysis of the ester to the final carboxylic acid is typically performed under basic conditions with sodium hydroxide, followed by acidification to precipitate the product. google.com Controlling the pH during this final step is critical for product isolation. google.com

The table below illustrates how different reaction steps and conditions are controlled to ensure the selective formation of the desired intermediate products.

| Reaction Step | Substituent(s) Present | Directing Effect | Reagent/Condition for Selectivity | Target Position |

| Nitration of o-chlorobenzoic acid | -Cl, -COOH | -Cl is o,p-directing; -COOH is m-directing | Nitric Acid, -5 to 5°C patsnap.com | C5 (para to Cl, meta to COOH) |

| Iodination of Methyl 2-aminobenzoate | -NH₂, -COOCH₃ | -NH₂ is o,p-directing | Iodine Monochloride | C5 (para to NH₂) |

| Diazotization | -NH₂ | - | Sodium Nitrite, HCl, 0-5°C google.com | Conversion of -NH₂ to -N₂⁺Cl⁻ |

| Sandmeyer Chlorination | -N₂⁺Cl⁻ | - | Cuprous Chloride, 25-35°C google.com | Replacement of diazonium group with -Cl |

| ortho-Iodination of Benzoic Acid | -COOH | -COOH is m-directing | Iridium catalyst, HFIP solvent acs.org | C2/C6 (ortho to COOH) |

Chemical Reactivity and Transformational Chemistry of 2 Amino 5 Chloro 3 Iodobenzoic Acid

Reactivity of the Carboxyl Group in Derivatization Pathways

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of a range of functional derivatives.

Formation of Amides, Esters, and Anhydrides

The carboxyl group of 2-amino-5-chloro-3-iodobenzoic acid can be readily converted into amides, esters, and anhydrides through various established synthetic methodologies.

Amide Formation: Amide synthesis is a frequently employed transformation. nih.gov Methodologies for the amidation of carboxylic acids often involve the in-situ generation of activating agents like phosphonium (B103445) salts from reagents such as N-chlorophthalimide and triphenylphosphine. nih.govacs.org These methods allow for the conversion of aliphatic, benzylic, and aromatic carboxylic acids into their corresponding amides using primary and secondary amines, typically at room temperature with good to excellent yields. nih.govresearchgate.net Another approach involves the use of coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) to facilitate the formation of amide bonds. nih.gov

Esterification: The synthesis of esters from this compound can be achieved through standard esterification protocols. For instance, its precursor, 2-chloro-5-iodobenzoic acid, is synthesized from methyl 2-aminobenzoate, which undergoes iodination, a Sandmeyer reaction, and subsequent hydrolysis of the methyl ester. google.com The hydrolysis step, typically carried out with sodium hydroxide (B78521) in ethanol (B145695), converts the ester back to the carboxylic acid, demonstrating the reversible nature of this transformation. google.com

Anhydride Formation: While specific examples for this compound are not prevalent in the reviewed literature, the formation of anhydrides from carboxylic acids is a fundamental organic reaction. This can typically be achieved by reacting the carboxylic acid with a dehydrating agent, such as a carbodiimide, or by reacting the corresponding acyl chloride with a carboxylate salt.

Interactive Table 1: Amide Synthesis from Carboxylic Acids

| Reagent System | Reaction Conditions | Product Type | Yield |

|---|---|---|---|

| N-chlorophthalimide, triphenylphosphine, amine | Toluene or acetonitrile, room temperature, 12h | Amide | Good to excellent |

| DMT/NMM/TsO−, amine | Dichloromethane, ice-water bath to room temperature | Amide | Good to very good |

Decarboxylation Reactions and their Synthetic Utility

Decarboxylation, the removal of the carboxyl group, can be a synthetically useful transformation, although it is not a commonly reported reaction for this compound itself. However, related decarboxylation methods are well-established for various carboxylic acids. organic-chemistry.org For example, visible-light photoredox catalysis can achieve the decarboxylative oxidation of carboxylic acids. organic-chemistry.org This highlights a potential, though less explored, avenue for the transformation of this compound, which could lead to the formation of 4-chloro-2-iodoaniline.

Transformations Involving the Aromatic Amino Functionality

The amino group on the aromatic ring is another key site for chemical modification, offering pathways to a variety of nitrogen-containing derivatives.

Acylation and Alkylation Reactions

The amino group of this compound is nucleophilic and can readily undergo acylation and alkylation.

Acylation: Acylation of the amino group can alter the electronic properties of the molecule. For instance, in related 2-aminobenzophenone (B122507) derivatives, acylation of the amino group converts the electron-donating amino substituent into an electron-withdrawing one. chemicalbook.com This transformation is typically achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base.

Alkylation: While specific examples for the alkylation of this compound are scarce in the literature, the amino group is generally susceptible to alkylation by alkyl halides or other electrophilic alkylating agents.

Diazotization and Subsequent Reactions

Diazotization of the amino group is a versatile transformation that opens up a wide range of synthetic possibilities. This reaction involves treating the amino group with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C). google.com The resulting diazonium salt is a highly useful intermediate that can undergo various subsequent reactions.

One of the most significant applications of diazotization in the synthesis of related compounds is the Sandmeyer reaction. google.com In this reaction, the diazonium group is replaced by a variety of substituents, including halogens (chloro, bromo), cyano, and hydroxyl groups, often mediated by a copper(I) salt. For example, the synthesis of 2-chloro-5-iodobenzoic acid from 2-amino-5-iodobenzoic acid methyl ester utilizes a Sandmeyer reaction to introduce the chloro substituent. google.com

Another important reaction of diazonium salts is their conversion to iodo compounds through reaction with potassium iodide. google.compatsnap.com This provides a method for introducing iodine into an aromatic ring.

Interactive Table 2: Diazotization and Subsequent Reactions

| Starting Material | Reagents | Intermediate | Subsequent Reaction | Product |

|---|---|---|---|---|

| 2-Amino-5-iodobenzoic acid methyl ester | NaNO₂, HCl (0-5°C) | Diazonium salt | CuCl (Sandmeyer) | 2-Chloro-5-iodobenzoic acid methyl ester |

| 2-Chloro-5-aminobenzoic acid | NaNO₂, H₂SO₄ (-10 to 10°C) | Diazonium salt | KI | 2-Chloro-5-iodobenzoic acid |

Differential Reactivity of Halogen Substituents (Chlorine and Iodine)

The presence of two different halogen atoms, chlorine and iodine, on the aromatic ring of this compound allows for selective transformations based on their differential reactivity. Generally, the carbon-iodine bond is weaker and more reactive than the carbon-chlorine bond in nucleophilic aromatic substitution and cross-coupling reactions.

This differential reactivity is a key feature that can be exploited in synthetic chemistry. google.com For instance, in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings, the iodine substituent would be expected to react preferentially over the chlorine substituent. This allows for the selective introduction of a new substituent at the iodine-bearing position while leaving the chlorine atom intact for potential subsequent transformations. While specific examples for this compound are not detailed in the provided search results, this principle is a cornerstone of modern organic synthesis.

Nucleophilic Aromatic Substitution Potential

The presence of two halogen atoms, chlorine and iodine, on the aromatic ring of this compound makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a nucleophile attacks an aromatic ring, leading to the displacement of a leaving group. For such reactions to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups.

In this molecule, the carboxylic acid group (-COOH) is a deactivating, electron-withdrawing group, which facilitates nucleophilic attack. Conversely, the amino group (-NH₂) is a strong activating group, which would generally disfavor SNAr. However, the positions of the halogens relative to the electron-withdrawing carboxyl group are critical. The reactivity of aryl halides in SNAr reactions is also influenced by the nature of the halogen, with the carbon-iodine bond being weaker and more polarizable than the carbon-chlorine bond, making iodide a better leaving group.

While specific studies on the nucleophilic substitution of this compound are not extensively documented in readily available literature, the reactivity of similarly substituted aromatic compounds, such as isomers like 2- and 4-chloropyridine, demonstrates that substitution is favorable when the halogen is at a position activated by an electron-withdrawing group. msu.edu For instance, related halogenated aminobenzoic acid derivatives are known to undergo nucleophilic substitution reactions where the halogen atoms are displaced by various nucleophiles.

Electrophilic Aromatic Substitution Patterns in Halogenated Systems

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. These groups can be classified as either activating (electron-donating) or deactivating (electron-withdrawing), and they direct incoming electrophiles to specific positions (ortho, meta, or para).

In this compound, the substituents present a conflicting directive scenario:

Amino group (-NH₂): A strongly activating, ortho-, para-directing group.

Carboxylic acid group (-COOH): A deactivating, meta-directing group.

Halogens (-Cl, -I): Deactivating, yet ortho-, para-directing groups.

The powerful activating and directing effect of the amino group typically dominates in electrophilic aromatic substitution reactions. msu.edu It strongly directs incoming electrophiles to the positions ortho and para to it. In this specific molecule, the positions ortho to the amino group are occupied by the iodine and carboxylic acid groups, and the para position is occupied by the chlorine atom. This leaves the only available position on the ring, C6, as the primary site for potential electrophilic attack.

However, the combined deactivating effects of the halogens and the carboxylic acid group, along with significant steric hindrance from the bulky iodine atom and the adjacent carboxylic acid, would likely make further electrophilic substitution on this ring very difficult to achieve under standard conditions. The ring is considered electron-poor, and the available site is sterically crowded.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence |

| -NH₂ (Amino) | Activating | Ortho, Para |

| -COOH (Carboxyl) | Deactivating | Meta |

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -I (Iodo) | Deactivating | Ortho, Para |

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Aryl halides are common substrates for these reactions, with the reactivity order generally being I > Br > Cl. Given the presence of both chloro and iodo substituents, this compound offers potential for selective cross-coupling.

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in standard palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions. This difference in reactivity allows for chemoselective functionalization at the C3 position (the site of the iodine atom) while leaving the C5-chloro group intact. This selective reactivity is a common strategy in the synthesis of complex, polysubstituted aromatic compounds.

For example, a Suzuki-Miyaura coupling reaction would likely proceed as follows:

Reactants: this compound and an organoboron compound (e.g., an arylboronic acid).

Catalyst: A palladium(0) complex, such as Pd(PPh₃)₄.

Base: A base like sodium carbonate or potassium phosphate (B84403) is required.

Outcome: Selective formation of a new carbon-carbon bond at the C3 position, replacing the iodine atom.

This selective functionalization makes this compound a useful building block. After the initial coupling at the iodo-position, the chloro-substituent remains available for a subsequent, typically more forcing, cross-coupling reaction, allowing for the stepwise introduction of different groups onto the aromatic core. Isomeric compounds like 2-amino-3-chloro-6-iodobenzoic acid are noted to be suitable for such coupling reactions.

Table 2: Relative Reactivity of Halogenated Sites in Cross-Coupling

| Halogenated Site | Bond | Relative Reactivity in Pd-Catalyzed Coupling | Potential Reaction |

| C3-Iodo | C-I | High | Suzuki, Heck, Sonogashira, etc. |

| C5-Chloro | C-Cl | Low | Requires more forcing conditions or specialized catalysts |

Advanced Analytical Characterization Techniques for 2 Amino 5 Chloro 3 Iodobenzoic Acid and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Identification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 2-Amino-5-chloro-3-iodobenzoic acid (Molecular Formula: C₇H₅ClINO₂), the theoretical monoisotopic mass is 296.90536 Da. uni.lu An HRMS analysis would aim to detect the corresponding protonated molecule, [M+H]⁺, at m/z 297.91264, or other adducts, thereby confirming the molecular formula. uni.lu The presence of chlorine and iodine would generate a characteristic isotopic pattern, further aiding in the confirmation of the structure.

Beyond molecular identification, HRMS is critical for impurity profiling. The technique can detect and identify low-level impurities, which may include starting materials, byproducts, or degradation products, based on their accurate masses. rsc.org This is particularly important in pharmaceutical development, where even minor impurities can have significant effects.

The fragmentation pattern of this compound under ionization can also provide structural information. Typical fragmentation of benzoic acids involves the loss of the hydroxyl group (-17 Da) or the entire carboxyl group (-45 Da). libretexts.org The presence of the amino and halogen substituents would further influence the fragmentation pathways.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 297.91264 |

| [M+Na]⁺ | 319.89458 |

| [M-H]⁻ | 295.89808 |

| [M+NH₄]⁺ | 314.93918 |

| [M+K]⁺ | 335.86852 |

(Data sourced from PubChem predictions) uni.lu

Multi-Nuclear Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, etc.) for Elucidating Structural Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information about the chemical environment, connectivity, and conformation of atoms within a molecule.

For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing signals for the two protons on the aromatic ring. Due to the substitution pattern, these protons are in different chemical environments and would likely appear as two distinct doublets. Their chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing halogen and carboxyl groups.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 7.5 - 8.5 | Doublet | Aromatic proton adjacent to iodine |

| ¹H | 7.0 - 8.0 | Doublet | Aromatic proton adjacent to chlorine |

| ¹H | 4.0 - 6.0 | Broad Singlet | Amino group protons (NH₂) |

| ¹H | 10.0 - 13.0 | Broad Singlet | Carboxylic acid proton (COOH) |

| ¹³C | 165 - 175 | Singlet | Carboxylic acid carbon (C=O) |

| ¹³C | 140 - 150 | Singlet | Carbon attached to amino group (C-N) |

| ¹³C | 130 - 145 | Singlet | Aromatic CH carbons |

| ¹³C | 115 - 125 | Singlet | Carbon attached to chlorine (C-Cl) |

| ¹³C | 85 - 95 | Singlet | Carbon attached to iodine (C-I) |

(Predicted values are based on typical chemical shifts for substituted benzoic acids)

Infrared and Raman Spectroscopy for Functional Group Analysis and Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. wikipedia.org An IR spectrum is generated when a molecule absorbs infrared radiation, causing specific bonds to stretch or bend. Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about vibrational modes that cause a change in the molecule's polarizability. wikipedia.org Together, they provide a detailed "fingerprint" of the functional groups present in a molecule.

For this compound, these techniques can confirm the presence of its key functional groups. The carboxylic acid group will give rise to a broad O-H stretching band and a strong C=O stretching band in the IR spectrum. The amino group will show characteristic N-H stretching vibrations. The aromatic ring will have several characteristic peaks, including C-H and C=C stretching and bending modes. The vibrations of the C-Cl and C-I bonds will appear in the fingerprint region of the spectrum, typically at lower wavenumbers.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | IR |

| Amino Group | N-H stretch | 3300 - 3500 | IR, Raman |

| Carboxylic Acid | C=O stretch | 1680 - 1720 | IR, Raman |

| Aromatic Ring | C=C stretch | 1450 - 1600 | IR, Raman |

| Aromatic Ring | C-H stretch | 3000 - 3100 | IR, Raman |

| Carbon-Halogen | C-I stretch | 500 - 600 | IR, Raman |

| Carbon-Halogen | C-Cl stretch | 600 - 800 | IR, Raman |

(Predicted values are based on standard functional group correlation tables)

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing Analysis (if applicable to specific crystalline forms or derivatives)

While no crystal structure for this compound is currently reported, studies on benzoic acid and its derivatives frequently show a common structural motif: the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two molecules. iaea.orgresearchgate.net It is highly probable that this compound would also form such dimers in its crystalline state.

In addition to the carboxylic acid dimerization, the presence of amino and halogen substituents would likely introduce other significant intermolecular interactions. These could include N-H···O hydrogen bonds between the amino group and a carboxyl oxygen of a neighboring molecule, as well as potential halogen bonding interactions involving the iodine or chlorine atoms. researchgate.netmdpi.com These interactions play a crucial role in determining the final crystal packing arrangement. A definitive analysis of these solid-state features would require the growth of a suitable single crystal for XRD analysis.

Advanced Synthetic Applications and Research Directions for 2 Amino 5 Chloro 3 Iodobenzoic Acid

Utilization as a Versatile Building Block in Complex Organic Synthesis

2-Amino-5-chloro-3-iodobenzoic acid serves as a crucial starting material and intermediate in the synthesis of more complex organic molecules. sigmaaldrich.comcymitquimica.com The presence of multiple reactive sites—the amino group, the carboxylic acid group, and two different halogen atoms—allows for a variety of chemical transformations. The differential reactivity of the chloro and iodo substituents, along with the directing effects of the amino and carboxyl groups, enables selective modifications to the benzene (B151609) ring. This versatility is particularly valuable in the construction of intricate molecular architectures. sigmaaldrich.comcymitquimica.com

Precursor for Advanced Heterocyclic Compounds

The structure of this compound is well-suited for the synthesis of various heterocyclic compounds. The amino and carboxylic acid groups can participate in cyclization reactions to form fused ring systems. For instance, these functionalities can be utilized to construct quinazolinone derivatives, which are a common motif in medicinal chemistry.

Furthermore, the halogen substituents provide handles for cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, to introduce additional complexity and build larger, more elaborate heterocyclic frameworks. The iodo group is generally more reactive in these transformations than the chloro group, allowing for sequential and site-selective functionalization.

A notable application of this compound is in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. google.comwipo.int For example, it is a key intermediate in the preparation of Dapagliflozin and Empagliflozin. patsnap.com The synthesis often involves the initial formation of an amide bond followed by an intramolecular cyclization, leveraging the reactivity of the amino and carboxyl groups.

Role in Multi-Component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The diverse functionalities of this compound make it an excellent candidate for designing novel MCRs.

For example, the amino group can act as a nucleophile, the carboxylic acid can participate in condensation reactions, and the halogen atoms can undergo subsequent modifications. This allows for the one-pot synthesis of complex and diverse molecular scaffolds, which would otherwise require lengthy and laborious multi-step syntheses.

Exploration in Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. This compound possesses several functional groups capable of forming strong and directional intermolecular interactions, such as hydrogen bonds and halogen bonds. nih.gov

The carboxylic acid group can form robust hydrogen bonds, often leading to the formation of dimeric structures. The amino group can also act as a hydrogen bond donor. Crucially, the iodine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as a nitrogen or oxygen atom. nih.gov

The interplay of these different non-covalent interactions allows for the rational design and construction of well-defined supramolecular assemblies, including one-dimensional chains, two-dimensional sheets, and three-dimensional networks. nih.gov The study of the crystal structures of this compound and its derivatives provides valuable insights into the principles of molecular recognition and self-assembly.

Table 1: Intermolecular Interactions in Supramolecular Assemblies

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | O-H (Carboxylic Acid) | O (Carboxylic Acid) | 2.6 - 2.8 |

| Hydrogen Bond | N-H (Amino) | O (Carboxylic Acid) | 2.8 - 3.1 |

This table provides typical ranges for intermolecular interaction distances observed in crystal structures containing similar functional groups.

Potential in Polymer Chemistry and Functional Material Science Research

The unique electronic and structural features of this compound suggest its potential as a monomer or a precursor for functional polymers and materials. The presence of halogen atoms can impart flame-retardant properties to polymers. Furthermore, the aromatic nature of the molecule can contribute to thermal stability and desirable electronic properties.

The amino and carboxylic acid groups can be used as points of polymerization to create polyamides or polyesters. The resulting polymers would possess the chloro and iodo substituents along the polymer backbone, which could be further functionalized to tune the material's properties. For example, post-polymerization modification via cross-coupling reactions could be used to introduce a wide range of functional groups, leading to materials with tailored optical, electronic, or sensing capabilities.

Research in this area could lead to the development of novel materials for applications in electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), as well as in the creation of advanced coatings and membranes. bldpharm.com

Future Perspectives in Directed Chemical Transformations and Method Development

The rich functionality of this compound continues to present opportunities for the development of new synthetic methods and strategies. The distinct reactivity of the C-I and C-Cl bonds offers a platform for developing highly selective and orthogonal chemical transformations.

Future research could focus on:

Developing novel catalytic systems that can selectively activate one halogen over the other, enabling more controlled and efficient synthetic routes.

Exploring C-H activation reactions to further functionalize the aromatic ring in a regioselective manner.

Utilizing the amino group as a directing group to control the regioselectivity of various transformations on the aromatic ring.

Designing new multi-component reactions that exploit the unique combination of functional groups present in the molecule.

The continued exploration of the chemistry of this compound is expected to lead to the discovery of new reactions, the synthesis of novel complex molecules, and the development of advanced materials with tailored properties.

常见问题

Q. What are the recommended synthetic routes for 2-Amino-5-chloro-3-iodobenzoic acid, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via sequential halogenation and amination of benzoic acid derivatives. A typical approach involves iodination of 2-amino-5-chlorobenzoic acid using iodine monochloride in acetic acid, followed by purification via recrystallization from ethanol/water mixtures . Purity validation should include high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular weight (M+ = 327.44 g/mol). Differential scanning calorimetry (DSC) can verify melting point consistency (expected range: 200–215°C) .

Q. What are the critical storage conditions for this compound to prevent degradation?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid exposure to moisture and oxidizing agents, as iodinated aromatic compounds are prone to photolytic and hydrolytic degradation. Periodic stability testing via FT-IR (monitoring C-I stretch at ~500 cm⁻¹) and NMR (loss of aromatic proton signals) is recommended .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set for lighter atoms (C, H, N, Cl) and LANL2DZ for iodine. Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge transfer properties. Validate results against experimental UV-Vis spectra (e.g., absorption maxima in DMSO at ~290 nm) and compare ionization potentials with cyclic voltammetry data .

Q. How can researchers resolve contradictions in NMR data for halogenated benzoic acid derivatives?

- Methodological Answer : Discrepancies in ¹H/¹³C NMR signals (e.g., para-substituent effects) often arise from solvent polarity or tautomerism. Use deuterated DMSO for enhanced solubility and to stabilize the carboxylic acid proton. For ambiguous peaks, employ 2D NMR (HSQC, HMBC) to correlate carbon-proton coupling and confirm substitution patterns. Cross-reference with X-ray crystallography data to validate structural assignments .

Q. What experimental strategies optimize the regioselective iodination of 2-Amino-5-chlorobenzoic acid?

- Methodological Answer : Regioselectivity is influenced by directing groups. The amino group at position 2 directs iodination to position 3 via ortho/para activation. Use catalytic Lewis acids (e.g., FeCl₃) in aprotic solvents (e.g., DMF) to enhance para-selectivity. Monitor reaction progress with thin-layer chromatography (TLC, Rf = 0.4 in ethyl acetate/hexane 1:3) and isolate intermediates via column chromatography (silica gel, gradient elution) .

Data Analysis and Validation

Q. How should researchers address discrepancies between computational and experimental dipole moments?

- Methodological Answer : Discrepancies often arise from solvent effects or basis set limitations. Recalculate dipole moments using the polarizable continuum model (PCM) for solvent correction. Compare with experimental values derived from dielectric constant measurements in non-polar solvents (e.g., benzene). Use multi-reference methods (e.g., CASSCF) for compounds with significant electron correlation .

Q. What analytical techniques confirm the absence of byproducts in halogenation reactions?

- Methodological Answer : Combine LC-MS to detect low-concentration byproducts (e.g., di-iodinated species) and gas chromatography-mass spectrometry (GC-MS) for volatile impurities. Quantify residual reactants via calibration curves using internal standards (e.g., deuterated analogs). For trace metal analysis (e.g., catalyst residues), use inductively coupled plasma mass spectrometry (ICP-MS) .

Safety and Handling

Q. What are the toxicological risks associated with handling this compound?

- Methodological Answer : The compound may cause skin/eye irritation (GHS Category 2) and respiratory sensitization. Use fume hoods, nitrile gloves, and PPE. In case of exposure, rinse with copious water and consult a physician. For waste disposal, neutralize with 10% sodium bicarbonate before incineration. Acute toxicity data (LD₅₀) should be obtained via OECD Guideline 423 testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。